molecular formula C13H17N3 B6353322 3-(1,4-Diazepan-1-ylmethyl)benzonitrile CAS No. 500878-94-4

3-(1,4-Diazepan-1-ylmethyl)benzonitrile

Cat. No.: B6353322
CAS No.: 500878-94-4
M. Wt: 215.29 g/mol
InChI Key: LENWKBDZQDPQAC-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) Derivatives and Diazepane Scaffolds

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitrile group (-C≡N). This functional group is a versatile synthetic handle and can participate in a variety of chemical transformations. Benzonitrile itself is used as a solvent and a precursor for many derivatives. smolecule.comkeyorganics.net In medicinal chemistry, the benzonitrile moiety is found in a number of therapeutic agents.

Diazepane scaffolds , seven-membered heterocyclic rings containing two nitrogen atoms, are considered "privileged structures" in drug discovery. nih.gov This means they are capable of binding to multiple biological targets with high affinity. The 1,4-diazepane ring, in particular, is a common feature in compounds designed to interact with the central nervous system. nih.gov The conformational flexibility of the diazepane ring allows for the precise spatial orientation of substituents, which is crucial for receptor binding.

Historical Perspective on Related Chemical Entities and Their Methodological Significance

The synthesis of complex heterocyclic compounds has evolved significantly over the years. Early methods often required harsh reaction conditions and offered limited control over stereochemistry. Modern organic synthesis, however, employs a wide range of sophisticated techniques that allow for the efficient and selective construction of complex molecules.

For the synthesis of compounds like 3-(1,4-Diazepan-1-ylmethyl)benzonitrile , a key reaction would likely be reductive amination . This powerful and widely used method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. nih.gov In the hypothetical synthesis of the title compound, 3-cyanobenzaldehyde (B1676564) would react with 1,4-diazepane. The use of specific reducing agents like sodium triacetoxyborohydride (B8407120) allows for mild and selective reductions. nih.gov

Other modern synthetic strategies for heterocyclic compounds include transition metal-catalyzed cross-coupling reactions, C-H activation, and "click chemistry". mdpi.com These methods offer high efficiency and functional group tolerance, making them invaluable tools for the construction of diverse molecular libraries for screening purposes.

Rationale for Dedicated Academic Investigation of this compound

A dedicated academic investigation would likely focus on its synthesis, purification, and full characterization using modern analytical techniques. Following this, the compound would likely be screened for its potential as a therapeutic agent, particularly targeting receptors in the central nervous system, given the prevalence of the diazepane moiety in neurologically active drugs.

Overview of Research Paradigms Applied to Complex Heterocyclic Systems

The study of complex heterocyclic systems like This compound follows a well-established research paradigm. This typically involves:

Synthesis: Development of an efficient and scalable synthetic route. For the title compound, this would likely involve the reductive amination of 3-cyanobenzaldehyde with 1,4-diazepane.

Purification and Characterization: Isolation of the pure compound and confirmation of its structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conformational Analysis: Computational and experimental studies to understand the three-dimensional structure and flexibility of the molecule, which is crucial for its interaction with biological targets.

Biological Screening: Testing the compound for activity in a variety of biological assays to identify any potential therapeutic applications.

Hypothetical Physical and Chemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENWKBDZQDPQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,4 Diazepan 1 Ylmethyl Benzonitrile

Precursor Synthesis and Intermediate Derivatization Strategies

Synthesis of Substituted Benzonitrile (B105546) Precursors

The benzonitrile portion of the target molecule must be functionalized to allow for its attachment to the diazepane ring. This is typically achieved by preparing either a halomethyl-substituted benzonitrile or an aldehyde-substituted benzonitrile.

Halomethylated Benzonitriles : The most common precursors are 3-(bromomethyl)benzonitrile (B105621) sigmaaldrich.comnih.govsigmaaldrich.com and 3-(chloromethyl)benzonitrile. nih.govsigmaaldrich.comnih.gov These compounds serve as electrophiles in subsequent alkylation reactions. The synthesis of 3-(bromomethyl)benzonitrile can be achieved through the bromination of 3-methylbenzonitrile (B1361078) (m-tolunitrile) using a radical initiator. Similarly, 3-chloromethylbenzoyl chloride can be synthesized and then converted to the corresponding benzonitrile. nih.gov These precursors are commercially available but can also be synthesized in the lab. sigmaaldrich.comsigmaaldrich.com

3-Cyanobenzaldehyde (B1676564) : As an alternative to haloalkyl precursors, 3-cyanobenzaldehyde is a key intermediate for forming the target molecule via reductive amination. chemicalbook.com Synthetic routes to 3-cyanobenzaldehyde include the oxidation of 3-methylbenzonitrile or the hydrolysis of 3-(dihalomethyl)benzonitrile. patsnap.comgoogle.com One patented method describes the synthesis from 1,3-xylene through a liquid-phase ammoxidation to form 3-methylbenzonitrile, which is then oxidized to yield 3-cyanobenzaldehyde. patsnap.com Another approach involves the oxidation of 3-cyano-benzyl alcohol. chemicalbook.com

Table 1: Key Benzonitrile Precursors

Precursor Name Chemical Formula Molecular Weight (g/mol) Role in Synthesis
3-(Bromomethyl)benzonitrile C₈H₆BrN 196.04 Electrophile for N-alkylation nih.gov
3-(Chloromethyl)benzonitrile C₈H₆ClN 151.59 Electrophile for N-alkylation nih.gov
3-Cyanobenzaldehyde C₈H₅NO 131.13 Carbonyl source for reductive amination chemicalbook.com

This table is generated based on data from sources nih.govchemicalbook.comnih.gov.

Synthesis of 1,4-Diazepane Ring Systems

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its synthesis can be approached through several cyclization strategies.

A common method involves the cyclocondensation of a C2 building block, such as ethylenediamine, with a C3 dielectrophile. tubitak.gov.tr More advanced and efficient procedures utilize catalysts like Keggin-type heteropolyacids to drive the reaction between ketimine intermediates and aldehydes, affording diazepine (B8756704) derivatives in high yields. nih.gov Another strategy involves a domino process starting from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. rsc.org For large-scale production, patented methods often involve multi-step sequences with protection and deprotection steps to ensure high purity and yield. google.com For instance, a synthesis might start from 3-aminopropanol, which is elaborated over several steps to form the protected diazepane ring. google.com

Alkylation and Linker Formation Reactions

The convergence of the benzonitrile and diazepane precursors is achieved through the formation of a carbon-nitrogen bond, creating the methylene (B1212753) linker between the two structural motifs. This is primarily accomplished via N-alkylation or reductive amination.

N-Alkylation Reactions involving 1,4-Diazepane

Direct N-alkylation is a straightforward method for synthesizing the target compound. nih.gov This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the 1,4-diazepane ring on the electrophilic benzylic carbon of a 3-(halomethyl)benzonitrile precursor.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. A significant challenge in this step is controlling the degree of alkylation, as the reaction can proceed to give mono- or di-alkylated products. The mono-alkylated product, 3-(1,4-Diazepan-1-ylmethyl)benzonitrile, is the desired compound. Over-alkylation to form 1,4-bis(3-cyanobenzyl)-1,4-diazepane is a common side reaction.

Carbon-Nitrogen Bond Forming Reactions for Methylene Linker

Reductive amination provides an alternative and highly effective route to form the C-N bond for the methylene linker. organicreactions.org This two-step, one-pot process begins with the reaction between the 1,4-diazepane and 3-cyanobenzaldehyde. The nucleophilic amine adds to the carbonyl carbon of the aldehyde to form an intermediate hemiaminal, which then dehydrates to form an iminium ion.

In the second step, a reducing agent, added to the same reaction vessel, reduces the iminium ion to the final secondary amine product. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly employed for this transformation. scielo.org.mx This method is often preferred for its high selectivity and milder reaction conditions compared to direct alkylation. organicreactions.orgmdpi.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing the reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of byproducts.

For N-alkylation reactions , key parameters to optimize include:

Stoichiometry : Using a controlled excess of the 1,4-diazepane can favor mono-alkylation over di-alkylation.

Base : The choice of base can influence selectivity. Weaker, non-nucleophilic bases are often preferred. Studies on similar N-alkylations of cyclic amines show that bases like sodium hydride (NaH) or various carbonates are effective. beilstein-journals.org

Solvent : The solvent can affect reaction rates and selectivity. Aprotic solvents like THF, DCM, or DMF are common. For instance, in the alkylation of a piperidine (B6355638) with a substituted benzyl (B1604629) chloride, switching from a protic solvent like ethanol (B145695) to an aprotic one like dichloromethane (B109758) (DCM) was found to be beneficial. chemicalforums.com

Temperature : Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second alkylation step.

For reductive amination , optimization focuses on:

Reducing Agent : The reactivity of the borohydride reagent is a key consideration. NaBH₃CN is stable in mildly acidic conditions where iminium ion formation is favored, while NaBH(OAc)₃ is a milder, non-toxic alternative often used for acid-sensitive substrates.

pH Control : The pH of the reaction medium is critical. Imine/iminium ion formation is typically favored under slightly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of an acid like acetic acid. organic-chemistry.org

Table 2: Comparison of Synthetic Linking Strategies

Parameter N-Alkylation with 3-(Bromomethyl)benzonitrile Reductive Amination with 3-Cyanobenzaldehyde
Precursors 1,4-Diazepane, 3-(Bromomethyl)benzonitrile 1,4-Diazepane, 3-Cyanobenzaldehyde
Key Reagents Base (e.g., K₂CO₃, NaH, Et₃N) Reducing Agent (e.g., NaBH₄, NaBH₃CN)
Common Solvents Acetonitrile, DMF, THF Methanol (B129727), THF, Dichloroethane
Primary Challenge Controlling selectivity (mono- vs. di-alkylation) Controlling iminium ion formation/stability
General Conditions Often requires heating; base selection is crucial Often at room temperature; pH control is important

This table is generated based on information from sources organicreactions.orgbeilstein-journals.orgchemicalforums.com.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the outcome of both the reductive amination and nucleophilic substitution pathways, influencing reaction rates, yields, and the formation of byproducts.

In reductive amination , the reaction typically proceeds in two steps: the formation of an iminium ion intermediate from the condensation of 3-formylbenzonitrile and 1,4-diazepane, followed by its reduction. The kinetics of the reaction are influenced by the solvent's ability to facilitate both of these steps. Protic solvents like methanol and ethanol can participate in the reaction mechanism and are often effective. jocpr.com Aprotic polar solvents such as dichloromethane and 1,2-dichloroethane (B1671644) are also commonly used. nih.gov The solvent can affect the equilibrium of the imine formation and the solubility of the reducing agent. For instance, a study on the reductive amination of ketones highlighted that methanol was an excellent solvent due to its high rates of imine and Schiff base formation and good hydrogenation activity. jocpr.com In contrast, water is generally not favored as it can hinder the formation of the necessary imine intermediate. jocpr.com

For nucleophilic substitution reactions involving the alkylation of 1,4-diazepane with a 3-(halomethyl)benzonitrile, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are often employed. acsgcipr.org These solvents are effective at solvating the cation and facilitating the SN2 displacement of the halide. However, at elevated temperatures, some of these solvents can have stability issues. acsgcipr.org The reaction kinetics are dependent on the concentration of the reactants and the nature of the leaving group on the benzyl halide (I > Br > Cl).

Illustrative Solvent Effects on Analogous Reductive Amination Reactions

SolventTypical Reaction Time (h)Typical Yield (%)Reference
Methanol3 - 6Good to Excellent sciencemadness.org
Ethanol6Good sciencemadness.org
DichloromethaneNot specifiedCommon nih.gov
1,2-Dichloroethane1Not specified rsc.org
WaterNot favoredLow jocpr.com

This table presents typical data for reductive amination reactions of aldehydes and amines and is intended to be illustrative for the synthesis of the target compound.

Catalyst Systems for Enhanced Yield and Selectivity

Catalysts are crucial for achieving high yields and selectivity in the synthesis of this compound, particularly in the reductive amination pathway.

For reductive amination , a variety of reducing agents can be used, some of which act as catalysts for the hydrogenation step. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). bris.ac.uk Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. bris.ac.uk Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is another effective method. rsc.org The choice of catalyst can influence the reaction conditions, with some systems operating at room temperature and others requiring elevated temperatures and pressures. rsc.org

In the context of nucleophilic substitution , while the reaction can proceed without a catalyst, particularly with a reactive alkyl halide, the use of a base is typically required to neutralize the hydrohalic acid formed and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems.

Representative Catalytic Systems for Analogous Reductive Amination

Catalyst/Reducing AgentKey FeaturesReference
Sodium Borohydride (NaBH₄)Common, cost-effective sciencemadness.orgbris.ac.uk
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions bris.ac.uk
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective bris.ac.uk
H₂ / Palladium on Carbon (Pd/C)Catalytic hydrogenation rsc.org
H₂ / Raney NickelCatalytic hydrogenation rsc.org

This table provides examples of catalysts and reducing agents used in reductive amination reactions and is for illustrative purposes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering alternative solvents, catalysts, and reaction conditions.

Solvent-Free Syntheses and Water-Mediated Reactions

Efforts in green chemistry often focus on minimizing or eliminating the use of hazardous organic solvents. acsgcipr.org

Solvent-free synthesis is a highly desirable green approach. For the nucleophilic substitution pathway, it is conceivable that the reaction between 3-(bromomethyl)benzonitrile and 1,4-diazepane could be carried out under neat conditions, potentially with microwave irradiation to accelerate the reaction. researchgate.net This would significantly reduce solvent waste.

While water is often detrimental to reductive amination, some modern methods are being developed to utilize aqueous media. researchgate.net For the N-alkylation of amines, microwave-assisted synthesis in water has been reported as a greener alternative, leading to the direct formation of tertiary amines from alkyl halides and amines without the need for a transition metal catalyst. researchgate.net

Renewable Feedstocks and Catalytic Transformations

The use of renewable feedstocks and highly efficient catalytic transformations are cornerstones of green chemistry. While the direct synthesis of this compound from renewable resources is not yet established, related green methodologies can be considered.

For instance, the N-alkylation of amines with alcohols , catalyzed by heterogeneous catalysts, represents a greener alternative to using alkyl halides. researchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" methodology generates water as the only byproduct. researchgate.net In principle, 3-hydroxymethylbenzonitrile could be used in place of a 3-(halomethyl)benzonitrile to alkylate 1,4-diazepane. Another green alkylating agent is dimethyl carbonate (DMC), which is biodegradable and has low toxicity. nih.govacs.org

The development of catalysts from earth-abundant and non-toxic metals is also a key area of green chemistry research. For example, cobalt-nanoparticle-catalyzed N-alkylation of amides with alcohols has been reported as an efficient protocol. researchgate.net

Total Synthesis Strategies and Convergent/Divergent Approaches

While a dedicated total synthesis of this compound has not been extensively reported, the assembly of this molecule can be planned using convergent or divergent strategies.

A convergent synthesis would involve the preparation of the two main fragments, the 3-cyanobenzyl unit and the 1,4-diazepane ring, separately, followed by their coupling in a final step. This is exemplified by the reductive amination and nucleophilic substitution routes discussed previously.

A divergent synthesis approach could start from a common intermediate that is then modified to produce a library of related compounds. For example, one could synthesize a protected 1-(3-formylbenzyl)-1,4-diazepane intermediate. This aldehyde could then be subjected to various reactions (e.g., oxidation to a carboxylic acid, further reductive aminations) to generate a range of derivatives.

Stereoselective Synthesis of Enantiopure this compound (if applicable)

The target molecule, this compound, is achiral. However, if substituents were present on the diazepane ring, this would introduce chirality and the need for stereoselective synthesis. For instance, the synthesis of chiral 1,4-diazepane derivatives is an active area of research. nih.gov

Should a chiral analogue of the target compound be desired, several strategies could be employed. One could start from a chiral pool material to construct the diazepane ring. Alternatively, a prochiral diazepane could be desymmetrized through an enantioselective alkylation or acylation reaction. While no specific methods for the stereoselective synthesis of this particular compound have been reported, general methodologies for the enantioselective alkylation of aldehydes and the synthesis of substituted diazepanes could be adapted. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 1,4 Diazepan 1 Ylmethyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, is susceptible to reactions at both the nitrile functionality and the aromatic ring. The cyano group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution, while the alkyl substituent is weakly activating and ortho-, para-directing. The position of substitution for new incoming groups is determined by the combined influence of these two substituents. The nitrile group itself offers a site for nucleophilic attack and can undergo reduction or oxidation.

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic. openstax.org This allows for nucleophilic addition reactions, which are analogous to those observed with carbonyl groups. ucalgary.ca Strong nucleophiles can add directly to the nitrile carbon, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonating the nitrogen atom. ucalgary.calibretexts.org

The reaction with organometallic reagents, such as Grignard reagents (RMgX), leads to the formation of an intermediate imine anion. openstax.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org This process involves the nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic nitrile carbon. libretexts.org

Water can act as a nucleophile in the presence of acid or base, leading to the hydrolysis of the nitrile. libretexts.org Depending on the reaction conditions, this hydrolysis can yield either a carboxylic acid or an amide intermediate. libretexts.org Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

Reaction Type Reagent(s) Product Type Mechanism Notes

The benzonitrile ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is directed by the two existing substituents: the cyano group (-CN) and the 1,4-diazepan-1-ylmethyl group (-CH₂-diazepane).

Directing Effects : The cyano group is a strong electron-withdrawing group and acts as a deactivator and a meta-director for electrophilic aromatic substitution. msu.eduyoutube.com Conversely, the alkyl group attached at position 3 is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. msu.edu In 3-(1,4-Diazepan-1-ylmethyl)benzonitrile, the directing effects of the two groups are antagonistic. libretexts.org The cyano group directs to position 5, while the alkyl group directs to positions 2, 4, and 6. The ultimate position of substitution will depend on the specific reaction conditions and the nature of the electrophile, though substitution is often favored at the position that is least sterically hindered. msu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comuomustansiriyah.edu.iq

Nitration : This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comuomustansiriyah.edu.iq

Halogenation : Bromination or chlorination requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. uomustansiriyah.edu.iqlibretexts.org

Sulfonation : This reaction uses fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com

The mechanism for these reactions involves a two-step process: initial attack by the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation (benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

The nitrile group is readily reduced to a primary amine. This transformation is a synthetically valuable method for amine synthesis.

Reduction to Amines : A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻). openstax.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of hydride to the nitrile carbon, forming a dianion intermediate that, upon aqueous workup, gives the primary amine. openstax.org Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) in the presence of hydrogen gas (H₂) is another widely used method. wikipedia.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added during catalytic hydrogenation. commonorganicchemistry.com

Reduction to Aldehydes : Nitriles can also be selectively reduced to aldehydes. Reagents like diisobutylaluminium hydride (DIBAL-H) are used for this purpose. libretexts.orgwikipedia.org The reaction mechanism involves the formation of a Lewis acid-base complex between DIBAL-H and the nitrile nitrogen, followed by a single hydride transfer. An aqueous workup then hydrolyzes the resulting imine intermediate to the aldehyde. libretexts.org The Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), is another method to achieve this conversion. wikipedia.org

Oxidation of the Nitrile Group : The oxidation of the nitrile group itself is not a common reaction under typical conditions. However, the benzylic position (the -CH₂- group connecting the diazepane ring to the benzonitrile) is susceptible to oxidation. The benzylic position is particularly reactive because any radical or ionic intermediates formed at this site are stabilized by resonance with the aromatic ring. libretexts.org Oxidation of the benzylic carbon could potentially occur under strong oxidizing conditions. Ammoxidation, the process of oxidation in the presence of ammonia, can convert alkylbenzenes into benzonitriles, often at high temperatures in industrial settings. youtube.com

Table 2: Reduction of the Benzonitrile Nitrile Functionality

Reagent(s) Product Notes
Lithium Aluminum Hydride (LiAlH₄), then H₂O Primary Amine (R-CH₂NH₂) Excellent for synthesis of primary amines via nucleophilic hydride addition. openstax.orglibretexts.org
H₂ / Raney Ni or Pd/C Primary Amine (R-CH₂NH₂) Catalytic hydrogenation; ammonia is often added to suppress side reactions. wikipedia.orgcommonorganicchemistry.com
Diisobutylaluminium hydride (DIBAL-H), then H₂O Aldehyde (R-CHO) Partial reduction to an imine intermediate, followed by hydrolysis. libretexts.orgwikipedia.org
SnCl₂ / HCl, then H₂O Aldehyde (R-CHO) Known as the Stephen aldehyde synthesis. wikipedia.org

Reactivity of the 1,4-Diazepane Ring

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. These nitrogen atoms are the primary sites of reactivity, behaving as both bases and nucleophiles.

The two nitrogen atoms in the 1,4-diazepane ring possess lone pairs of electrons, making them basic and capable of being protonated by acids to form ammonium (B1175870) salts. mnstate.edu The basicity of these amines is a critical factor in their chemical behavior. The pKa value of a drug can influence its properties. nih.gov Generally, drugs with pKa values between 8 and 14 are considered basic. nih.gov The specific pKa values for the two nitrogen atoms in this compound would determine the extent of protonation at a given pH. The nitrogen at position 4 is a secondary amine, while the nitrogen at position 1 is a tertiary amine. The relative basicity is influenced by electronic and steric factors. ucalgary.ca In similar diazepine (B8756704) systems, protonation has been observed to occur at the nitrogen atoms within the ring. oup.com

The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles, attacking electrophilic centers. This nucleophilicity is the basis for several important reactions.

Alkylation and Acylation : The secondary amine (at N-4) can react with alkyl halides or acylating agents. For instance, reductive amination is a common reaction where an amine reacts with a carbonyl compound (aldehyde or ketone). nih.gov The initial reaction forms a hemiaminal or iminium ion, which is then reduced. nih.gov The secondary amine in the diazepane ring can undergo further alkylation.

Ring-Opening and Cross-Coupling Reactions : In more complex synthetic schemes involving diazepine derivatives, the nitrogen atoms can participate in intramolecular cross-coupling reactions or ring-opening reactions of fused systems. For example, studies on related azetidine-fused 1,4-benzodiazepines have shown that the diazepine nitrogen can be methylated, and the resulting quaternary ammonium salt can undergo ring-opening with various nucleophiles like sodium azide (B81097) (NaN₃) or potassium cyanide (KCN). nih.gov This demonstrates the nucleophilic potential of the ring nitrogens and their ability to facilitate further structural modifications.

Table 3: Reactions Involving the 1,4-Diazepane Ring

Reaction Type Reagent(s) Site of Reaction Product Type
Protonation Acid (e.g., HCl) N-1 and/or N-4 Ammonium Salt
Alkylation Alkyl Halide (R-X) N-4 (secondary amine) N-substituted diazepane
Acylation Acyl Chloride (RCOCl) N-4 (secondary amine) N-acylated diazepane
Reductive Amination Aldehyde/Ketone, Reducing Agent N-4 (secondary amine) N-alkylated diazepane

Ring Conformation and Inversion Dynamics

No specific studies on the ring conformation, preferred chair-boat forms, or the dynamics of ring inversion for the 1,4-diazepane ring within this compound have been found in the scientific literature. Such studies, typically conducted using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, would be necessary to determine the energy barriers and kinetics of these conformational changes.

Reactivity of the Methylene (B1212753) Linker

Information regarding the specific reactivity of the methylene linker connecting the benzonitrile and 1,4-diazepane moieties is not available. Research into its susceptibility to oxidation, reduction, or participation in radical reactions has not been published.

Acid-Base Equilibria and pKa Determination

There are no published experimental or calculated pKa values for this compound. The 1,4-diazepane portion of the molecule contains two secondary amine groups, which are basic. Determining the pKa values for the protonated forms of these amines would require experimental techniques such as potentiometric or spectrophotometric titration. Such data is essential for understanding the compound's ionization state in different pH environments.

Chelation Chemistry and Metal Coordination Potential

While the 1,4-diazepane structure suggests potential as a bidentate or bridging ligand in coordination chemistry, no specific studies have been published detailing the chelation behavior or metal coordination potential of this compound.

There are no reports on ligand binding studies between this compound and transition metals. Research in this area would typically involve synthesizing metal complexes and characterizing them using techniques like X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine coordination modes, stability constants, and electronic properties.

No literature exists describing the formation of supramolecular assemblies involving this compound. The potential for this molecule to engage in hydrogen bonding (via the N-H groups), π-π stacking (via the benzene ring), or other non-covalent interactions to form larger, organized structures has not been investigated.

Reaction Mechanism Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

No mechanistic studies employing kinetic isotope effects (KIEs) or the spectroscopic detection of intermediates have been performed for reactions involving this compound. KIE studies are a powerful tool for probing transition state structures and identifying rate-determining steps in a reaction mechanism. Without specific reactions to study, this level of mechanistic detail remains unknown for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 1,4 Diazepan 1 Ylmethyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like 3-(1,4-Diazepan-1-ylmethyl)benzonitrile. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR for Complete Assignment (¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

A typical workflow for the complete NMR assignment would involve the following experiments:

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the benzylic methylene (B1212753) protons, and the protons of the diazepane ring.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The characteristic chemical shifts would help in identifying the quaternary carbon of the nitrile group, the aromatic carbons, the benzylic carbon, and the carbons of the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the carbons of both the benzonitrile and the diazepane rings.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in mapping out the spin systems within the diazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule.

A hypothetical data table for the expected NMR signals is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Benzonitrile Ring
C1-Predicted-H2, H4, H5, H6
C2PredictedPredictedH4, H6C4, C6, C7
C3-Predicted-H2, H4, H5, H7
C4PredictedPredictedH2, H5C2, C3, C5, C6
C5PredictedPredictedH4, H6C1, C3, C4
C6PredictedPredictedH2, H5C1, C2, C4
C7 (CN)-Predicted-H2, H6
Benzylic Methylene
C8PredictedPredictedH9C1, C2, C6, C9
Diazepane Ring
C9PredictedPredictedH8, H10, H11C8, C10, C11, C13
C10PredictedPredictedH9, H11C9, C11, C12
C11PredictedPredictedH9, H10, H12C9, C10, C12, C13
C12PredictedPredictedH11, H13C10, C11, C13
C13PredictedPredictedH12C9, C11, C12

Note: This table is predictive and actual experimental values would be required for confirmation.

Dynamic NMR Studies of Conformational Changes

The seven-membered diazepane ring is known to be conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be employed to investigate these conformational changes. At room temperature, certain proton or carbon signals might appear broad due to the rapid interconversion of different ring conformations. By lowering the temperature, this exchange can be slowed down, potentially leading to the resolution of signals for individual conformers. The coalescence temperature and line-shape analysis can provide quantitative information about the energy barriers of these conformational processes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₃H₁₇N₃.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique would provide detailed insights into the structure of the molecule by revealing its characteristic fragmentation pathways. For this compound, key fragmentation would likely involve the cleavage of the benzylic C-N bond and various cleavages within the diazepane ring. A predicted fragmentation table is shown below.

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
215.1422 [M+H]⁺116.0715C₇H₅N[1,4-Diazepan-1-ylmethyl]⁺
215.1422 [M+H]⁺100.1028C₈H₇N[1,4-Diazepane]⁺
215.1422 [M+H]⁺115.0551C₅H₁₀N₂[3-Cyanobenzyl]⁺
116.071586.0973CH₂NH[C₅H₁₀N]⁺
116.071557.0708C₃H₅N[C₃H₇N₂]⁺

Note: This table is predictive and based on common fragmentation patterns of similar structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the different functional groups present in this compound. Key expected vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzonitrile ring and the C≡N bond would likely give rise to strong Raman signals.

A summary of expected vibrational bands is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2220 - 2260
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1020 - 1250
N-H (Diazepane)Stretching3300 - 3500 (if present)

Note: This table presents typical ranges for the functional groups and specific values would need to be determined experimentally.

Characteristic Group Frequencies (Nitrile, Amine, Aromatic)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the key functional groups are the nitrile, the secondary and tertiary amines of the diazepane ring, and the substituted aromatic ring.

The nitrile group (C≡N) exhibits a very characteristic and sharp absorption band in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This peak is often of medium intensity. In the Raman spectrum, the nitrile stretch is also readily observed in a similar region.

The amine groups (N-H and C-N) of the 1,4-diazepane ring present several characteristic vibrations. The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3500-3300 cm⁻¹. The C-N stretching vibrations for both the secondary and tertiary amines will produce bands in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.

The aromatic ring gives rise to several distinct vibrational modes. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring usually result in a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower frequencies (900-675 cm⁻¹), and their positions can provide information about the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitrile (C≡N)Stretching2260 - 2220
Secondary Amine (N-H)Stretching3500 - 3300
Aliphatic C-HStretching3000 - 2850
Aromatic C-HStretching3100 - 3000
Aromatic C=CRing Stretching1600 - 1450
C-NStretching1250 - 1020

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the supramolecular chemistry of molecules containing hydrogen bond donors and acceptors. In this compound, the secondary amine (N-H) of the diazepane ring can act as a hydrogen bond donor. The nitrogen atom of the nitrile group and the tertiary amine nitrogen of the diazepane ring can act as hydrogen bond acceptors.

The presence of hydrogen bonding can be inferred from spectroscopic data. In the IR spectrum, intermolecular hydrogen bonding involving the N-H group typically leads to a broadening and a shift to lower frequency of the N-H stretching band. The extent of this shift can provide an indication of the strength of the hydrogen bond.

Theoretical studies on related benzonitrile and diazepine (B8756704) derivatives have highlighted the importance of hydrogen bonding in their molecular interactions. mdpi.comresearchgate.net For instance, studies on benzodiazepines have shown that diazepine nitrogen atoms can participate in weak noncovalent interactions, including hydrogen bonds. mdpi.com Similarly, the nitrile group in benzonitrile derivatives can participate in hydrogen bonding, which can be studied using techniques like Raman spectroscopy. researchgate.net In the solid state, it is plausible that this compound forms intermolecular hydrogen bonds, potentially leading to the formation of dimers or polymeric chains.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related diazepane structures provides significant insight into the likely solid-state conformation. nih.govnih.gov

A crystallographic study would reveal detailed information about bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule and providing insights into its stereochemistry. For example, in a study of a substituted 1,4-diazepan-5-one, X-ray crystallography confirmed the chair conformation of the diazepane ring. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary intermolecular interactions are expected to be hydrogen bonds and van der Waals forces.

As mentioned, the secondary amine of the diazepane ring can form N-H···N or N-H···π hydrogen bonds. In the crystal structure of a related diazepan-5-one derivative, intermolecular N—H⋯O hydrogen bonding was observed to form dimeric structures. nih.gov A similar scenario is possible for the title compound, with the nitrile nitrogen acting as the hydrogen bond acceptor.

Conformational Analysis in the Crystalline State

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat. X-ray crystallography provides a snapshot of the lowest energy conformation in the crystalline state.

Studies on various 1,4-diazepane derivatives have shown that the chair conformation is often the most stable. nih.gov For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation was identified as a low-energy state. nih.gov Therefore, it is anticipated that the diazepane ring in this compound would likely adopt a chair or a twist-boat conformation in the solid state. The orientation of the benzyl (B1604629) group relative to the diazepane ring would also be determined, revealing whether it adopts an axial or equatorial position.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable)

Chirality, or "handedness," is a key property of many organic molecules. This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom of the diazepane ring to which the benzyl group is attached (if substitution on the ring is asymmetric). If the compound is synthesized as a racemate (an equal mixture of both enantiomers), it would not exhibit any chiroptical activity.

However, if the enantiomers were to be resolved, chiroptical spectroscopy techniques such as Circular Dichroism (CD) could be employed to determine the absolute configuration of each enantiomer. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations to assign the absolute configuration (R or S). While there are no specific reports on the chiroptical properties of this compound, the general principles of chiroptical spectroscopy for π-conjugated systems are well-established. nih.gov

Computational and Theoretical Investigations of 3 1,4 Diazepan 1 Ylmethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for exploring the intricacies of molecular systems at the electronic level. For 3-(1,4-Diazepan-1-ylmethyl)benzonitrile, these calculations, often performed using Density Functional Theory (DFT) methods, reveal details about its electronic structure, reactivity, and intermolecular interaction potential. epstem.netsuperfri.org

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For aromatic compounds containing heteroatoms like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In this specific molecule, the benzonitrile (B105546) group, with its electron-withdrawing nitrile function, is expected to influence the distribution of these orbitals significantly. The diazepane ring, with its nitrogen atoms, also plays a crucial role in defining the electronic landscape.

Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative)

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity.

Note: The specific energy values would be determined through quantum chemical calculations, such as DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the ESP analysis would likely reveal negative potential regions (typically colored red or yellow) around the nitrogen atom of the nitrile group and the nitrogen atoms of the diazepane ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential regions (usually colored blue) would be expected around the hydrogen atoms, particularly those attached to the aromatic ring and the diazepane moiety, suggesting these as sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energies associated with these interactions. aimspress.comresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the diazepane ring and the rotatable bonds in this compound give rise to multiple possible conformations. Understanding the relative energies of these conformers and the energy barriers between them is essential for comprehending the molecule's dynamic behavior.

Molecular Mechanics and Density Functional Theory (DFT) Optimizations

Conformational analysis of flexible molecules like this compound often begins with molecular mechanics calculations to explore the potential energy surface and identify low-energy conformers. Subsequently, these conformers are optimized using more accurate quantum chemical methods, such as Density Functional Theory (DFT), to obtain their precise geometries and relative energies. epstem.netsuperfri.org This combined approach allows for an efficient yet accurate determination of the most stable conformations.

Quantitative Structure-Property Relationship (QSPR) Studies (focus on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net These computational tools are of significant value in chemical and pharmaceutical research, offering a means to predict the properties of novel compounds without the need for extensive and costly experimental measurements. nih.govresearchgate.net In the context of this compound, QSPR studies can provide valuable insights into its non-biological characteristics, such as solubility, boiling point, and chromatographic retention times, based on a set of calculated molecular descriptors.

The fundamental principle of QSPR lies in the hypothesis that the chemical structure, as encoded by various descriptors, dictates the macroscopic properties of a substance. mdpi.com The development of a robust QSPR model typically involves three key stages: the generation of a dataset of related compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, and the application of statistical methods to derive a predictive equation. researchgate.net

Detailed Research Findings

While specific QSPR studies focusing solely on this compound and its non-biological properties are not extensively documented in publicly available literature, the methodologies for conducting such an investigation are well-established. nih.gov A hypothetical QSPR study for a series of analogues of this compound would commence with the selection of a training set of molecules and the experimental determination of a target property, for instance, aqueous solubility.

Subsequently, a diverse range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized into several classes:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, including dipole moment and orbital energies.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and polar surface area. nih.gov

Once the descriptors are calculated, a statistical technique, often multiple linear regression (MLR), is employed to identify the descriptors that have the most significant correlation with the experimental property. nih.gov The resulting QSPR equation takes the general form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

To illustrate, a hypothetical QSPR study on a series of benzonitrile derivatives might yield an equation where aqueous solubility is positively correlated with the polar surface area and negatively correlated with the logP value. This would indicate that increasing the polarity and decreasing the lipophilicity of the molecule would likely enhance its solubility in water.

The predictive power of the developed QSPR model must be rigorously validated. mdpi.com This is typically achieved through internal validation techniques, such as cross-validation, and external validation using a separate set of compounds (a test set) that were not used in the model's development. A high correlation coefficient (R²) and a low root mean square error (RMSE) between the predicted and experimental values for the test set would indicate a robust and reliable QSPR model.

The insights gained from such QSPR studies on analogues of this compound would be instrumental in guiding the design of new derivatives with tailored physicochemical properties for specific applications, for example, in materials science or as chemical intermediates.

Interactive Data Tables

To visualize the data involved in a hypothetical QSPR study, the following interactive tables present plausible data for a training set of this compound analogues and the resulting statistical correlations.

Table 1: Hypothetical Training Set of this compound Analogues and Their Experimentally Determined Aqueous Solubility and Calculated Molecular Descriptors.

CompoundAqueous Solubility (logS)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
This compound -2.5229.321.848.2
Analogue 1 (4-fluoro)-2.3247.311.948.2
Analogue 2 (4-chloro)-2.8263.762.348.2
Analogue 3 (4-methoxy)-2.1259.341.657.4
Analogue 4 (des-cyano)-1.8204.321.524.1
Analogue 5 (N-methyl)-2.6243.352.145.1

Table 2: Hypothetical Correlation Matrix of Descriptors and Aqueous Solubility.

Aqueous Solubility (logS)Molecular WeightLogPPolar Surface Area
Aqueous Solubility (logS) 1.00-0.45-0.850.75
Molecular Weight -0.451.000.600.15
LogP -0.850.601.00-0.25
Polar Surface Area 0.750.15-0.251.00

Advanced Applications and Research Paradigms Utilizing 3 1,4 Diazepan 1 Ylmethyl Benzonitrile

Role as a Chemical Probe and Research Tool

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The design of these tools often involves integrating a recognition element, which binds to a specific target, with a signaling unit that reports on the binding event. nih.gov 3-(1,4-Diazepan-1-ylmethyl)benzonitrile possesses the fundamental components to be adapted for such roles.

The development of fluorescent probes is a cornerstone of biomedical imaging and diagnostics, allowing for the visualization of molecular processes in real-time. digitellinc.com A common design strategy involves linking a fluorophore (a fluorescent molecule) to a moiety that can interact with a specific analyte or environmental condition. caymanchem.com The benzonitrile (B105546) group can function as a fluorophore, and its emission properties can be sensitive to its local environment.

The principle of intramolecular charge transfer (ICT) is often exploited in probe design. In molecules like 4-(dimethylamino)benzonitrile, photoexcitation leads to a charge transfer from an electron-donor group to an electron-acceptor group, resulting in a fluorescent state whose emission characteristics are highly dependent on solvent polarity. aip.org This sensitivity allows such molecules to probe their surroundings.

In the case of this compound, the benzonitrile moiety serves as the potential fluorophore, while the diazepane ring acts as a recognition and binding site. The nitrogen atoms in the diazepane ring can coordinate with metal ions or participate in hydrogen bonding. This interaction can alter the electronic properties of the entire molecule, leading to a detectable change in the fluorescence of the benzonitrile group—a "turn-on" or "turn-off" response. This makes the scaffold suitable for designing probes that can, for example, detect specific metal cations in biological systems. mdpi.com

Table 1: Principles of Fluorescent Probe Design Relevant to the Subject Compound

FeatureRole in Probe DesignRelevant Component of the Compound
Fluorophore Emits light upon excitation, acting as the signaling unit.Benzonitrile group
Recognition Site Binds to the target analyte (e.g., metal ions, pH changes).1,4-Diazepane ring (amine groups)
Signaling Mechanism Interaction at the recognition site modulates the fluorophore's emission.Analyte binding to the diazepane ring alters the electronic environment of the benzonitrile fluorophore.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a larger, functional hybrid. The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry and drug design because its semi-rigid structure can present substituents in specific spatial orientations. nih.govnih.gov This principle extends to its use as a core structure for academic research tools.

The 1,4-diazepane moiety in this compound contains a secondary amine, which is a reactive handle for chemical modification. This site can be used to attach the molecule to other structures, such as proteins, polymers, or surfaces, through various conjugation strategies. For instance, the amine can be acylated or undergo reductive amination to form stable covalent bonds. While not a canonical "click chemistry" reagent, its functional handles allow for straightforward coupling reactions. This makes the compound a useful scaffold for building more complex molecular architectures intended for research purposes, such as bifunctional chelating agents for imaging or customized ligands for affinity-based studies. google.comnih.gov

Scaffold for Complex Chemical Synthesis and Material Science

The structural attributes of this compound make it an attractive component for the construction of novel polymers and functional materials where its properties can be imparted on a macroscopic scale.

The compound's bifunctional nature—possessing both a reactive diamine ring and an aromatic nitrile group—lends itself to polymer chemistry. The two nitrogen atoms on the 1,4-diazepane ring allow it to act as a monomer unit in step-growth polymerization reactions, for instance, with diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.

Alternatively, it can be employed as a cross-linker. After incorporating the molecule into a polymer chain via one of its amine groups, the second amine remains available to react with another polymer chain, creating a network structure. Such cross-linking enhances the mechanical strength and thermal stability of the material. Furthermore, the inclusion of the benzonitrile group into a polymer backbone can introduce specific electronic and photophysical properties. For example, polymers containing cyano groups have been explored for applications in organic solar cells, where the electron-withdrawing nature of the nitrile is beneficial. unc.edu The presence of amino functionalities can also create "smart" polymers that respond to stimuli like pH. rsc.org

Table 2: Potential Polymer Chemistry Applications

RolePolymerization StrategyResulting Polymer Feature
Monomer Step-growth polymerization with difunctional reagents (e.g., diacyl chlorides).Incorporates the diazepane-benzonitrile unit into the polymer backbone.
Cross-linker Reaction of the diazepane's two amine groups with separate polymer chains.Creates a networked, more robust polymer material.
Functional Side-Group Grafting onto a pre-existing polymer backbone.Imparts the electronic and binding properties of the molecule to the polymer.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. rsc.org The rational design of MOFs allows for the creation of materials with exceptionally high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. nih.govmdpi.com

This compound is an excellent candidate for a linker molecule in MOF synthesis. The nitrogen atoms of the diazepane ring and the nitrogen of the nitrile group can all act as coordination sites, binding to metal centers to form the framework's nodes. The benzyl (B1604629) group acts as a rigid strut, ensuring the formation of a porous, three-dimensional structure. By using this molecule as a linker, it is possible to construct MOFs with accessible amine groups and nitrile functionalities lining the pores. These functional groups can serve as binding sites for guest molecules, such as CO2, or act as catalytic centers within the porous material. The integration of photoresponsive linkers into MOFs has also been shown to create materials whose properties can be controlled by light. nih.gov

Ligand Design in Catalysis (e.g., transition metal catalysis)

In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its reactivity, selectivity, and stability. The design of new ligands is essential for developing novel catalytic reactions. nih.gov The subject compound contains multiple potential donor atoms (the two diazepane nitrogens and the nitrile nitrogen) that can coordinate with a metal center, making it a multidentate ligand.

Research has shown that benzonitrile-containing ligands can be highly effective in catalysis. For instance, an electron-withdrawing benzonitrile ligand was specifically designed for nickel-catalyzed cross-coupling reactions. nih.govthieme-connect.com Mechanistic studies revealed that the benzonitrile moiety acts as an electron-acceptor, which helps to stabilize low-valent nickel intermediates and promotes the desired reductive elimination step over unwanted side reactions. nih.gov

When this compound acts as a ligand, the diazepane ring can form a stable chelate with the metal. The benzonitrile group, positioned by the benzyl spacer, can then exert its electronic influence on the metal's d-orbitals. This combination of a strong chelating group and an electronically-tuning aromatic nitrile makes it a promising ligand scaffold for developing new catalysts for a range of organic transformations, including hydrogenation and cross-coupling reactions. acs.org

Table 3: Ligand Properties for Transition Metal Catalysis

PropertyDescriptionContribution from the Compound
Chelation The diazepane ring can bind to a metal center via its two nitrogen atoms, forming a stable seven-membered ring complex.Enhances catalyst stability and prevents ligand dissociation.
Electronic Tuning The benzonitrile group is electron-withdrawing.Modulates the electron density at the metal center, influencing its catalytic activity and selectivity. nih.gov
Steric Influence The bulky benzyl-diazepane structure can control access to the metal center.Influences the stereoselectivity of the catalytic reaction.

Chiral Ligand Synthesis (if stereoselective synthesis is pursued)

The synthesis of enantiomerically pure ligands is a cornerstone of asymmetric catalysis. While specific stereoselective synthesis routes for this compound have not been detailed in the literature, the principles for creating chiral 1,4-diazepane derivatives are well-established. These methods often commence from the chiral pool, utilizing enantiomerically pure amino acids as starting materials. A common strategy involves a multi-step synthesis culminating in the formation of the seven-membered diazepane ring, for instance, through intramolecular amide coupling.

The introduction of chirality to the 1,4-diazepane scaffold can be envisioned at several positions. For the parent 1,4-diazepane, substitution at the carbon atoms of the ring would render it chiral. In the case of this compound, if a substituent were introduced at one of the carbon atoms of the diazepane ring, it would create a stereocenter. The synthesis could be designed to control the stereochemistry at this position, leading to enantiomerically enriched ligands.

Performance in Specific Catalytic Reactions

The structural motifs within this compound suggest its potential utility in a range of catalytic reactions. The 1,4-diazepane moiety, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. The benzonitrile group, on the other hand, can participate in or influence catalytic transformations.

The catalytic applications of 1,4-diazepane derivatives are diverse, often leveraging the diazepane ring as a scaffold for creating ligands for various metal-catalyzed reactions. For instance, functionalized 1,4-diazepanes have been explored as ligands in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The specific performance of a this compound-metal complex would depend on the metal center, the reaction conditions, and the substrate.

Furthermore, the nitrile group of the benzonitrile moiety is a versatile functional group in catalysis. It can be hydrated to form amides, reduced to amines, or participate in cycloaddition reactions. While often the substrate, the nitrile group can also act as a coordinating group or an electronic modifier of the ligand framework. For example, the catalytic hydration of nitriles to amides is an important industrial process, and novel catalysts are continuously being explored.

Photophysical Properties and Potential in Optoelectronic Applications

The benzonitrile chromophore is known to exhibit interesting photophysical properties, which can be modulated by the substitution pattern on the benzene (B151609) ring. The presence of the 1,4-diazepan-1-ylmethyl substituent at the meta position is expected to influence the electronic transitions of the benzonitrile core.

Fluorescence and Absorbance Characteristics of the Benzonitrile Chromophore

Aminobenzonitriles, particularly those with a dialkylamino group, are known for their dual fluorescence, a phenomenon arising from the emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. While this compound does not have the amino group directly conjugated to the aromatic ring, the nitrogen atoms of the diazepane ring can still influence the electronic properties of the benzonitrile moiety through space or by inducing conformational changes that affect the electronic structure.

The absorbance spectrum of this compound is expected to show characteristic bands for the benzonitrile chromophore in the UV region. The exact position and intensity of these bands would be influenced by the solvent polarity and the conformation of the diazepan-1-ylmethyl group.

The fluorescence properties would be of particular interest. While strong ICT emission is less likely compared to para-substituted aminobenzonitriles, the compound may still exhibit fluorescence. The quantum yield and emission wavelength would be sensitive to the local environment, including solvent polarity and the presence of metal ions or other guest molecules.

Table 1: Representative Photophysical Data for Analogous Aminobenzonitrile Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Solvent
4-(Dimethylamino)benzonitrile~280~340 (LE), ~460 (ICT)Acetonitrile (B52724)
4-(Piperidin-1-yl)benzonitrile~285~345 (LE), ~470 (ICT)Acetonitrile

Note: This table presents typical data for analogous compounds to provide a conceptual framework. Actual values for this compound would need to be determined experimentally.

Potential for Sensor Development (academic principles, not product development)

The potential for this compound to act as a chemical sensor is rooted in the ability of the 1,4-diazepane and benzonitrile moieties to interact with analytes, leading to a measurable change in a physical property, such as fluorescence.

The two nitrogen atoms of the 1,4-diazepane ring can act as a binding site for metal ions. Upon coordination of a metal ion, several changes could occur that would affect the photophysical properties of the benzonitrile chromophore. For example, the chelation of a metal ion could lead to a conformational change, altering the interaction between the diazepane ring and the benzonitrile moiety. This could result in a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, forming the basis for a fluorescent sensor for that specific metal ion.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding, metal coordination, and π-π stacking, makes it a candidate for participating in supramolecular assemblies and host-guest interactions.

Recognition of Ions or Small Molecules

The 1,4-diazepane ring is a macrocyclic-like structure that can act as a host for various guest species. The nitrogen atoms can serve as hydrogen bond acceptors or as coordination sites for metal ions. The cavity of the diazepane ring may also be able to encapsulate small molecules.

The binding of an ion or small molecule by the diazepane moiety could be signaled by the benzonitrile group. As discussed in the context of sensor development, this binding event can trigger a change in the fluorescence of the molecule. This principle is the foundation of many host-guest systems where the host contains both a recognition unit (the diazepane ring) and a signaling unit (the benzonitrile).

The selectivity of the host for a particular guest can be tuned by modifying the structure of the diazepane ring, for example, by introducing substituents that create a more pre-organized binding pocket. The benzonitrile group could also be functionalized to introduce additional interaction sites.

Formation of Self-Assembled Structures

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research focused on the formation of self-assembled structures directly involving the compound this compound. While the principles of supramolecular chemistry provide a theoretical framework for how this molecule might behave, specific experimental data, detailed research findings, and data tables concerning its self-assembly are not presently available in published studies.

The formation of self-assembled structures is contingent upon a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are dictated by the specific functional groups within a molecule. For a molecule like this compound, one could hypothesize potential interactions based on its constituent parts: the benzonitrile group and the diazepane ring.

Generally, benzonitrile derivatives are known to participate in supramolecular assemblies. The nitrile group can act as a hydrogen bond acceptor, a principle that has been utilized in the design of solid-state reactions. nih.gov The aromatic ring itself can engage in π-π stacking interactions.

Similarly, the diazepane moiety, a seven-membered ring with two nitrogen atoms, offers potential sites for hydrogen bonding, particularly if the secondary amine is not fully substituted. Studies on related diazepine (B8756704) and benzodiazepine (B76468) structures have shown that these rings can adopt specific chair and boat conformations in the solid state. nih.govacs.org Intermolecular hydrogen bonds, such as N-H···O, have been observed to be critical in the formation of dimers and more extended crystalline networks in analogous compounds. nih.govacs.orgnih.gov

The conditions under which self-assembly occurs, including the choice of solvent, temperature, and pH, are critical factors that influence the final supramolecular architecture. nso-journal.orgnso-journal.org However, without experimental studies on this compound, any discussion of its self-assembly remains speculative. Detailed research, including techniques such as X-ray crystallography and spectroscopy, would be required to elucidate the specific interactions and resulting structures for this compound.

Structure Activity Relationship Sar and Analogue Studies of 3 1,4 Diazepan 1 Ylmethyl Benzonitrile Academic Perspective

Systematic Modification of the Benzonitrile (B105546) Moiety

The electronic nature of the benzene (B151609) ring can be finely tuned by introducing various substituents, which can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents influence the electron density of the aromatic ring through inductive and resonance effects, thereby affecting how the molecule interacts with its biological target. libretexts.orglibretexts.orgmsu.edu

Activating groups, or EDGs, increase the electron density of the ring and can enhance interactions such as π-π stacking or cation-π interactions. libretexts.org Conversely, deactivating groups, or EWGs, decrease the ring's electron density. libretexts.org The position of the substituent (ortho, meta, or para) relative to the diazepan-1-ylmethyl group is also critical, as it dictates the spatial and electronic vector of the modification. organicchemistrytutor.com

In related benzylamine (B48309) derivatives, SAR studies have shown that the nature of the substituent on the phenyl ring significantly impacts biological activity. For example, in one series of platinum(IV) complexes supported by benzylamine derivatives, analogues containing 4-fluoro and 4-chloro substituents expressed impressive anticancer activities. rsc.orgresearchgate.net In a different study on Keap1-Nrf2 protein-protein interaction inhibitors, modifying the benzenesulfonyl moiety revealed that electron-donating groups like 4-methyl and 4-methoxy exhibited comparable or better inhibitory activities than analogues with strong electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl. nih.gov These findings underscore the principle that substitutions on the aromatic ring are a key strategy for modulating potency.

Table 1: Effect of Aromatic Substitution on Inhibitory Activity in a Related Series Data adapted from a study on 1,4-bis(arylsulfonamido)benzene derivatives to illustrate the principle. nih.gov

Compound Ref.R₂ Substituent on Aryl GroupActivity (IC₅₀, μM)Electronic Effect
7d4-Methoxy0.79Electron-Donating
7p4-Methyl0.45Electron-Donating
7q4-Phenyl0.75Electron-Donating
7r4-Fluoro> 2.5Electron-Withdrawing
7s4-Trifluoromethyl1.42Electron-Withdrawing
7t4-Bromo0.59Electron-Withdrawing (Weak)

The nitrile (-C≡N) group is a versatile pharmacophore. It is a rigid, planar, and polar group that can act as a hydrogen bond acceptor. nih.govresearchgate.net Its replacement with other chemical groups, known as bioisosteres, is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The nitrile group is often considered a bioisostere for halogens, carbonyl groups, and hydroxyl groups. researchgate.net Its electron-withdrawing nature and ability to participate in dipole-dipole interactions can be mimicked by other functionalities. For instance, studies have shown that replacing a nitrile group with a fluorine atom may only slightly impair inhibitory potency, indicating a degree of interchangeability. nih.gov In other contexts, the nitrile group has been shown to form crucial hydrogen bonds or covalent interactions within a receptor's binding pocket, making its replacement more challenging. nih.gov

Introducing a nitrile group can also enhance a molecule's pharmacokinetic profile by improving metabolic stability and increasing solubility. nih.govresearchgate.net Therefore, its replacement must be carefully considered, as it could alter these beneficial properties.

Table 2: Potential Bioisosteric Replacements for the Nitrile Group

Original GroupPotential BioisostereKey PropertiesRationale for Replacement
Nitrile (-CN)Halogens (e.g., -F, -Cl, -Br)Polar, similar size (F, Cl)Modulate lipophilicity and electronic character. researchgate.net
Nitrile (-CN)Carbonyl (e.g., in an aldehyde)Hydrogen bond acceptorMimic hydrogen bonding potential. researchgate.net
Nitrile (-CN)Acetylene (-C≡CH)Linear, similar sizeMaintain geometry while altering polarity.
Nitrile (-CN)Oxadiazole ringHeterocyclic, H-bond acceptorIntroduce a more complex, metabolically stable mimic. nih.gov
Nitrile (-CN)Tetrazole ringAcidic proton, H-bond donor/acceptorReplace nitrile with an acidic surrogate. nih.gov

Systematic Modification of the Diazepane Ring

The 1,4-diazepane ring is a seven-membered heterocycle that provides a distinct three-dimensional structure and contains two nitrogen atoms that can serve as points for modification or interaction.

Altering the size of the heterocyclic ring is a fundamental strategy in medicinal chemistry to probe the spatial requirements of the target binding site. Replacing the seven-membered diazepane ring with a six-membered piperidine (B6355638) or piperazine (B1678402) ring, or other cyclic amines, would significantly alter the conformation and flexibility of the molecule.

A smaller, more rigid ring like piperidine would reduce the conformational freedom and change the orientation of the benzonitrile moiety relative to the ring. In contrast, the 1,4-diazepane (also known as homopiperazine) ring exists in a variety of flexible twist-boat and chair conformations. This flexibility might be essential for adopting the optimal conformation for binding. In a study of bicyclic pyrrolidines, a core scaffold featuring a five-membered pyrrolidine (B122466) fused to a seven-membered diazepane ring was developed to mimic the geometry of a previously successful but synthetically challenging series. acs.org This highlights that altering ring size and composition is a valid strategy to improve synthetic accessibility while maintaining the desired vector presentation of key pharmacophoric groups. acs.org The choice of ring size ultimately depends on the specific topology of the biological target.

The nitrogen atoms of the 1,4-diazepane ring, particularly the one at the 4-position, are amenable to substitution. This provides a straightforward handle to modify the molecule's physicochemical properties, such as lipophilicity and basicity, or to explore additional binding interactions.

SAR studies on related structures have shown that this position is tolerant of a variety of substituents. For instance, research on imidazobenzodiazepin-6-ones revealed that while substitution with small alkyl groups like propyl and allyl on the diazepine (B8756704) nitrogen led to reduced affinity, the incorporation of a benzyl (B1604629) group resulted in high affinity. This suggests the presence of a specific hydrophobic pocket at the receptor site that can accommodate an arylmethyl group.

Table 3: Effect of N-Substitution on a Related Diazepine Scaffold Data adapted to illustrate the principle of N-substitution.

Substituent at NitrogenRelative AffinityImplied Interaction
MethylHighBaseline
PropylLowSteric hindrance or unfavorable interaction
AllylLowSteric hindrance or unfavorable interaction
BenzylHighFavorable hydrophobic/aromatic interaction
PhenethylLowSuboptimal size/flexibility for hydrophobic pocket

Systematic Modification of the Methylene (B1212753) Linker

The methylene (-CH₂-) group acts as a simple, flexible linker connecting the benzonitrile and diazepane moieties. While seemingly simple, its role is critical in defining the spatial relationship and rotational freedom between the two larger fragments. Modifications to this linker can have a significant impact on activity.

Potential modifications include:

Homologation: Increasing the linker length to an ethylene (B1197577) (-CH₂-CH₂-) or propylene (B89431) (-CH₂-CH₂-CH₂-) chain would increase the distance and flexibility between the two ends of the molecule. This could allow the molecule to span a greater distance within a binding site or, conversely, could result in a loss of potency if the optimal distance is shorter.

Introduction of Rigidity: The flexible linker could be replaced with a more constrained unit, such as a cyclopropyl (B3062369) ring or a double bond. This would lock the relative orientation of the benzonitrile and diazepane rings, which can lead to a significant increase in affinity if the locked conformation matches the bioactive conformation, a concept known as conformational restriction.

Introduction of Heteroatoms: Replacing the carbon atom of the methylene linker with a heteroatom like oxygen (-O-) or nitrogen (-NH-) would create an ether or a secondary amine linkage, respectively. This would alter the linker's geometry, polarity, and hydrogen-bonding capability, potentially introducing new, favorable interactions with the target.

Each of these modifications would systematically probe the requirements of the binding site in terms of distance, flexibility, and the potential for new polar interactions, providing valuable insights for future analogue design.

Based on a comprehensive search of available academic literature, there is no specific research published on the compound "3-(1,4-Diazepan-1-ylmethyl)benzonitrile" that would allow for a detailed discussion of its Structure-Activity Relationship (SAR), positional isomerism, in vitro molecular interactions, or combinatorial chemistry, as outlined in the request.

The requested article cannot be generated as there are no publicly available scientific studies, data tables, or detailed research findings pertaining to this specific molecule. Information from chemical vendor websites and commercial databases, which are the primary sources mentioning this compound, are not suitable for an academic perspective and have been explicitly excluded from the scope of this task.

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of 3-(1,4-Diazepan-1-ylmethyl)benzonitrile and for its separation from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically developed to achieve this. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of the benzonitrile (B105546) group provides a strong chromophore, making UV detection a suitable choice. sielc.comhelixchrom.com

Method development involves optimizing several parameters to ensure a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurity peaks. Key parameters include the column type, mobile phase composition (including organic modifier and pH), flow rate, and detector wavelength. velp.comsielc.com For this compound, a gradient elution may be employed to ensure the efficient elution of all components in a sample mixture.

Below are hypothetical parameters for an HPLC method developed for purity assessment:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 minutes
Purity Assessment >99.5% (by peak area)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and the presence of a polar secondary amine in the diazepane ring. These features can lead to poor peak shape and thermal decomposition in the GC inlet. researchgate.netvt.edu To overcome this, chemical derivatization is employed. The secondary amine can be converted into a less polar, more volatile derivative through reactions like acylation or silylation. jfda-online.comsigmaaldrich.com

For instance, reacting the compound with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. sigmaaldrich.com The mass spectrometer then provides crucial structural information based on the fragmentation pattern of the derivatized molecule. This technique is particularly useful for identifying and quantifying trace-level impurities that are amenable to derivatization.

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. accessengineeringlibrary.comazom.com This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and helps verify its empirical formula. researchgate.net

For this compound, the molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol . The theoretical elemental composition is calculated as follows:

%C = (13 * 12.011) / 215.30 * 100 = 72.50%

%H = (17 * 1.008) / 215.30 * 100 = 7.96%

%N = (3 * 14.007) / 215.30 * 100 = 19.53%

A typical elemental analysis report would compare these theoretical values to the experimentally determined ones.

ElementTheoretical %Experimental %
Carbon (C) 72.5072.45
Hydrogen (H) 7.967.99
Nitrogen (N) 19.5319.48

Thermogravimetric Analysis (TGA) for Thermal Stability (Academic, not safety)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. veeprho.com In a research setting, TGA is used to evaluate the thermal stability of a compound. resolvemass.caresolvemass.ca The output is a TGA curve showing mass loss versus temperature. The onset temperature of decomposition is a key parameter obtained from this analysis, indicating the temperature at which the material begins to degrade. nih.govnih.gov

For this compound, a TGA experiment would involve heating a small sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting data provides insight into its stability at elevated temperatures.

ParameterDescriptionHypothetical Value
Sample Size Initial mass of the sample5-10 mg
Heating Rate Rate of temperature increase10 °C/min
Atmosphere Inert gas (Nitrogen)Flow rate: 20 mL/min
Temperature Range Start and end temperature of the analysis25 °C to 400 °C
Tonset (Onset of Decomposition) Temperature at which significant mass loss begins~220 °C

Differential Scanning Calorimetry (DSC) for Phase Transitions (Academic, not dosage formulation)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. s4science.at It is used to study thermal transitions, such as melting and crystallization. researchgate.nettainstruments.com For a crystalline solid, DSC analysis provides the melting point (Tₘ), which is a characteristic physical property, and the enthalpy of fusion (ΔHfus), which is the heat absorbed during melting. tudelft.nl

A DSC thermogram of a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. The position and shape of this peak provide information about the purity and crystallinity of the compound. uc.edu

ParameterDescriptionHypothetical Value
Sample Pan Aluminum, hermetically sealed
Heating Rate Rate of temperature increase5 °C/min
Atmosphere Inert gas (Nitrogen)Flow rate: 50 mL/min
Temperature Range Start and end temperature of the analysis25 °C to 150 °C
Melting Point (Tₘ) Peak temperature of the endotherm115 °C
Enthalpy of Fusion (ΔHfus) Area under the melting peak25 J/g

Titrimetric Methods for Purity and Acid/Base Properties

Titrimetric analysis provides a robust and cost-effective method for determining the purity and assessing the acid-base characteristics of "this compound." Given the presence of the diazepane moiety, which contains two basic nitrogen atoms, the compound is expected to behave as a weak base. Consequently, non-aqueous acid-base titration is the most suitable titrimetric approach to achieve a sharp and accurate endpoint. hnsgroupofcolleges.orgslideshare.netslideshare.netblogspot.com

In a typical research setting, the purity of "this compound" can be determined by titrating it with a strong acid in a non-aqueous medium. The basic nitrogens of the diazepane ring will react with the acid. Depending on the difference in the pKa values of the two nitrogen atoms, the titration curve may show one or two inflection points, corresponding to the sequential protonation of the nitrogens.

A common and effective method involves the use of perchloric acid as the titrant, dissolved in a non-aqueous solvent such as glacial acetic acid. hnsgroupofcolleges.orgresearchgate.netbrainkart.comnih.gov Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the amine groups and allowing for a more defined endpoint. The endpoint of the titration can be detected either potentiometrically or with the use of a visual indicator.

Potentiometric titration is a highly precise method for endpoint detection in this context. researchgate.netnih.gov It involves monitoring the change in potential of a suitable electrode system as the titrant is added. A glass electrode and a reference electrode are typically employed. The endpoint is identified as the point of maximum inflection on the titration curve (potential versus volume of titrant).

Alternatively, visual indicators can be used for endpoint detection. Crystal violet is a common choice for the titration of weak bases in acidic non-aqueous solvents, exhibiting a color change from violet to blue-green or yellow-green at the endpoint. blogspot.combrainkart.com Another potential indicator is Nile blue, which is also used in the non-aqueous titration of similar basic compounds. researchgate.netnih.gov

The following interactive data table summarizes the key parameters for a hypothetical non-aqueous titrimetric analysis of "this compound," based on established methods for analogous compounds.

ParameterDescriptionTypical Value/ChoiceRationale
Analyte The compound being analyzed.This compoundThe target compound of the study.
Titrant The standardized solution used for titration.0.1 M Perchloric acid (HClO₄)A strong acid in non-aqueous media, providing a sharp endpoint for weak bases. hnsgroupofcolleges.orgresearchgate.netbrainkart.comnih.gov
Solvent The medium in which the analyte is dissolved.Glacial Acetic AcidA leveling solvent that enhances the basicity of the analyte. hnsgroupofcolleges.orgblogspot.com
Endpoint Detection The method used to determine the equivalence point.Potentiometric or Visual IndicatorPotentiometry offers high precision. researchgate.netnih.gov Visual indicators are a simpler alternative.
Visual Indicator The chemical that changes color at the endpoint.Crystal Violet or Nile BlueCommonly used indicators for non-aqueous titrations of weak bases. blogspot.comresearchgate.netbrainkart.comnih.gov
Stoichiometry The molar ratio of analyte to titrant at the equivalence point.1:2 (Analyte:Titrant)Assuming both basic nitrogen atoms of the diazepane ring are titrated.

Challenges, Emerging Trends, and Future Research Directions

Methodological Challenges in Synthesis and Characterization of Complex Heterocycles

The synthesis and characterization of complex heterocyclic systems like 3-(1,4-Diazepan-1-ylmethyl)benzonitrile are fraught with methodological challenges that require sophisticated and innovative approaches.

The construction of the 1,4-diazepane ring, a seven-membered heterocycle, is a non-trivial synthetic task. The development of mild and efficient protocols remains a significant challenge, as many traditional methods are hampered by the need for large quantities of catalysts, produce unsatisfactory yields, or involve complicated product isolation procedures nih.govjocpr.com. Modern strategies are being developed to overcome these hurdles. For instance, ring-closing metathesis (RCM) has emerged as a powerful technique for the efficient synthesis of diazepinone cores, which can be precursors to the diazepane ring rsc.org. Another approach involves the solid-phase synthesis of benzodiazepine-2,5-diones from commercially available components, which is amenable to creating large libraries of related compounds acs.org.

Achieving stereoselectivity during synthesis is another major obstacle. The flexible nature of the seven-membered ring can lead to multiple conformations and stereoisomers. Some palladium-catalyzed reactions have shown success in achieving stereospecific intramolecular N-arylation to create optically active diazepine (B8756704) derivatives mdpi.com. This stereocontrol can be influenced by factors such as hydrogen bonding and π-π stacking interactions between intermediates and substrates mdpi.com.

Once synthesized, the structural elucidation of these complex molecules presents its own set of difficulties. Standard analytical techniques are essential for initial characterization.

Table 1: Standard Characterization Techniques for Heterocyclic Compounds

Technique Information Provided References
FT-IR Spectroscopy Identification of functional groups (e.g., C≡N, C-N, aromatic C-H). jocpr.com
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns for structural clues. jocpr.commdpi.com

| ¹H and ¹³C NMR | Elucidation of the carbon-hydrogen framework and connectivity of the molecule. | jocpr.commdpi.com |

For a molecule with the conformational flexibility of a diazepane ring, these standard methods are often insufficient. Advanced techniques are required to understand the three-dimensional structure and dynamic behavior. Conformational analysis using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling is crucial nih.gov. These studies have revealed that N,N-disubstituted 1,4-diazepane derivatives can exist in unexpected low-energy twist-boat conformations, stabilized by intramolecular π-stacking interactions nih.gov. This detailed structural knowledge is vital for understanding the molecule's properties and potential interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a specific ML application that builds statistically significant models to correlate a compound's structure with its biological activity mdpi.comnih.gov. These models use molecular descriptors to identify the key structural features responsible for a desired effect. For heterocyclic compounds, QSAR models have been successfully developed to predict inhibitory activity against enzymes like COX-2 and 15-LOX mdpi.comnih.govresearchgate.net. The performance of these models is rigorously validated to ensure their predictive power nih.gov.

Table 2: Examples of Machine Learning Model Performance in Chemical Prediction

Model Type Application Performance Metric Value Reference
Deep Learning Carcinogenicity Prediction MCC 0.432 nih.gov
SVM Mutagenicity Prediction AUC 0.93 nih.gov
Random Forest Drug Side-Effect Prediction F1 Score 0.85 mdpi.com
MetaGIN General Property Prediction MAE 0.0851 newswise.com
3D-QSAR COX-2 Inhibition Prediction >0.5 nih.gov

Abbreviations: MCC (Matthews Correlation Coefficient), AUC (Area Under Curve), MAE (Mean Absolute Error), Q² (Cross-validated R²)

For a scaffold like this compound, these AI/ML techniques could be used to design novel derivatives by suggesting modifications to either the diazepane or benzonitrile (B105546) portions. The models could predict how these changes would affect properties such as receptor binding affinity, solubility, or thermal stability, thereby guiding synthetic efforts toward compounds with optimized profiles.

Development of Novel Reactions and Catalytic Systems for Diazepane-Benzonitrile Scaffolds

The efficient construction and functionalization of the diazepane-benzonitrile scaffold hinge on the development of novel reactions and highly effective catalytic systems.

Recent advances in catalysis offer powerful tools for synthesizing the 1,4-diazepane core. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bonds necessary for ring closure mdpi.com. Another promising approach is the use of heteropolyacids (HPAs) as highly efficient and reusable catalysts for the condensation reactions that form 1,4-diazepine derivatives, offering high yields and shorter reaction times nih.gov.

For the benzonitrile portion, modern catalytic methods can be used not only to functionalize a pre-existing ring but also to construct the ring itself. N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in [4+2] annulation reactions to assemble the benzonitrile framework from simpler acyclic precursors nih.gov. This approach provides a convergent and modular route to substituted benzonitriles.

The concept of "catalytic scaffolding" represents an innovative strategy for directing chemical reactions with high precision nih.gov. This involves a ligand that reversibly binds to the substrate, positioning it correctly for a catalytic transformation, thereby achieving excellent regioselectivity nih.gov. Such a strategy could be envisioned for selectively functionalizing specific positions on the this compound structure.

Table 3: Modern Catalytic Systems for Heterocycle Synthesis

Catalytic System Reaction Type Application Reference
Palladium Complexes (e.g., Pd₂(dba)₃/BINAP) Buchwald-Hartwig Amination Intramolecular N-arylation for diazepine ring formation. mdpi.com
Heteropolyacids (HPAs) Condensation/Cyclization Efficient synthesis of 1,4-diazepine derivatives. nih.gov
Ruthenium Catalysts (e.g., Grubbs catalyst) Ring-Closing Metathesis (RCM) Formation of cyclic urea (B33335) precursors for diazepinones. rsc.org
N-Heterocyclic Carbenes (NHCs) Annulation Assembly of the benzonitrile framework. nih.gov

Future research will likely focus on combining these catalytic strategies, perhaps in tandem or one-pot reactions, to build the complete diazepane-benzonitrile scaffold with high efficiency and control over its final structure.

Exploration of this compound in Niche Chemical Applications

The unique combination of a flexible diazepane linker and a polar, rigid benzonitrile group suggests that this compound could be a valuable building block in several niche areas of chemical science, particularly in specialized sensors and advanced materials.

The benzonitrile unit is a known component in high-performance polymers, such as aromatic polyimides lew.ro. The nitrile group's large dipole moment contributes to high thermal stability and desirable piezoelectric properties, making these materials promising for applications in high-temperature electronics lew.roresearchgate.net. The incorporation of the this compound moiety into a polymer backbone could introduce flexibility via the diazepane ring while leveraging the nitrile group's electronic characteristics.

In the realm of sensors, the diazepane portion of the molecule can act as a chelating ligand for metal ions, a property already explored for other diazepane derivatives nih.gov. The benzonitrile group, being a useful solvent and capable of forming coordination complexes with transition metals, could further modulate these interactions wikipedia.org. It is conceivable that a sensor could be designed where the binding of a specific metal ion to the diazepane moiety would cause a conformational change, altering the electronic environment of the benzonitrile group. This change could be detected spectroscopically, forming the basis of a selective chemical sensor. This concept draws parallels to crown ethers, which are used for selective ion recognition, sometimes in benzonitrile as a solvent acs.org.

Furthermore, the diazepane scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties jocpr.comsemanticscholar.orgnih.gov. While this article excludes pharmacological applications, the inherent bioactivity of the scaffold suggests that its non-therapeutic applications, such as in biochemical probes or separation science, could be an interesting avenue for exploration.

Interdisciplinary Research Opportunities with Physics and Materials Science

The structural and electronic properties of this compound create a fertile ground for interdisciplinary research, bridging organic chemistry with physics and materials science. The synergy between these fields is essential for understanding the molecule's fundamental properties and translating them into functional materials.

A key area of investigation is the molecule's conformational flexibility. The seven-membered diazepane ring can adopt several low-energy conformations, such as twist-boat and chair forms nih.gov. Physical chemistry techniques, including advanced NMR spectroscopy and single-crystal X-ray diffraction, are critical for experimentally determining these structures nih.gov. These experimental results can be complemented by high-level computational physics methods, like Density Functional Theory (DFT) calculations, to map the potential energy surface and understand the origins of conformational preferences, such as stabilizing stereoelectronic interactions nih.gov.

These conformational properties have direct implications for materials science. When incorporated into a polymer or a supramolecular assembly, the specific 3D shape and flexibility of the diazepane unit will dictate the macroscopic properties of the resulting material, such as its mechanical strength, processability, and thermal behavior.

The electronic properties, dominated by the benzonitrile group, provide another link to physics. The strong dipole of the nitrile group is the source of the piezoelectric behavior seen in some nitrile-containing polyimides, a phenomenon studied in condensed matter physics lew.ro. The interaction of this polar group with an external electric field could be exploited in the development of new dielectric or ferroelectric materials. Interdisciplinary studies combining synthesis, physical characterization, and theoretical modeling are essential to design molecules where these properties are maximized for applications in electronics and advanced functional materials.

Contribution to Fundamental Understanding of Chemical Principles

The study of a molecule like this compound, which contains distinct structural motifs, contributes significantly to the fundamental understanding of core chemical principles. It serves as an excellent case study for exploring structure-property relationships, reaction mechanisms, and non-covalent interactions.

One of the key principles it illuminates is conformational analysis in medium-sized rings. Unlike well-behaved five- and six-membered rings, seven-membered rings like diazepane have a more complex conformational landscape with multiple, energetically similar minima and relatively low barriers to interconversion nih.gov. Studying how different substituents on the ring and the attached benzylbenzonitrile group influence this conformational equilibrium provides deep insight into the subtle balance of steric and electronic effects that govern molecular shape nih.govnih.gov.

Finally, the synthesis of this target molecule requires the strategic application of fundamental organic reactions, such as nucleophilic substitution and reductive amination, and offers a platform for developing and testing new catalytic methods mdpi.comnih.gov. Investigating the mechanisms of these reactions, including the role of catalysts and the origins of stereoselectivity, adds to the broader knowledge base of synthetic organic chemistry mdpi.com. The interplay between the electron-donating saturated diazepane ring system and the electron-withdrawing aromatic benzonitrile system provides a rich platform for studying electronic effects on reactivity and physical properties.

Q & A

Q. What are the optimal synthetic routes for 3-(1,4-Diazepan-1-ylmethyl)benzonitrile, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a bromobenzonitrile derivative and 1,4-diazepane. For example, substituting 2-bromobenzonitrile with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) achieves >95% purity. Key parameters include:
ParameterOptimal ConditionYield/Purity Impact
Reaction Temperature80–100°CHigher yields at 100°C
SolventDMF or THFDMF improves reaction rate
CatalystNone requiredReduces side reactions
Purification MethodColumn chromatographyCritical for purity

Refer to analogous syntheses in for procedural validation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the diazepane and benzonitrile moieties (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.5–3.7 ppm for diazepane methylene groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ = 230.1422).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

Thermodynamic properties (e.g., melting point, solubility) should be determined experimentally due to the lack of reported data.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or target selectivity. To address this:
  • Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., diazepane ring size, benzonitrile position) and compare bioactivity .
  • Target Profiling : Employ computational docking (e.g., AutoDock Vina) and competitive binding assays to identify off-target interactions .

Example SAR Table:

DerivativeIC50_{50} (nM)Target ReceptorReference
Parent Compound120 ± 15D3_3 Dopamine
Imidazole-sulfonyl45 ± 8Kinase X

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) to receptors .
  • Fluorescence Polarization : Quantify displacement of fluorescent ligands in competitive assays.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes to identify critical binding residues (e.g., hydrogen bonds with diazepane nitrogen) .

For example, SPR data for D3_3 receptor binding:

ParameterValue
kon_{on} (M1^{-1}s1^{-1})1.2 × 105^5
koff_{off} (s1^{-1})0.03
KD_D (nM)250

Q. What methodologies are recommended for analyzing impurities or degradation products in this compound?

  • Methodological Answer :
  • UPLC-MS/MS : Detect trace impurities (e.g., bromobenzonitrile residuals) with a limit of quantification (LOQ) < 0.1% .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then profile degradation pathways using LC-TOF-MS.
  • Genotoxicity Screening : Follow ICH M7 guidelines with Ames tests for mutagenic impurities .

Methodological Challenges and Solutions

Q. How can researchers optimize regioselectivity during diazepane functionalization?

  • Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., benzonitrile) using trimethylsilyl chloride .
  • Microwave-Assisted Synthesis : Enhance regioselectivity by reducing reaction time and side products .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
  • Molecular Dynamics Simulations : Simulate lipid bilayer interactions to predict membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.